5-HT2C Receptor Binding Affinity: Target Compound vs. 4-Chlorophenyl Regioisomer
In a fluorescence polarization competitive binding assay, the target compound inhibited Cy3B-conjugated serotonin analogue binding to human recombinant 5-HT₂C receptor expressed in Swiss mouse 3T3 cell membranes, yielding an IC₅₀ of 2.5 µM after 60 min incubation [1]. Under identical assay conditions, the closest commercially cataloged regioisomer, N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (CAS 1040680-99-5), showed markedly weaker affinity with an IC₅₀ of 18.2 µM, representing a 7.3-fold loss of potency [2]. This direct comparison demonstrates that the 3-chlorophenyl substitution is critical for maintaining binding affinity at the 5-HT₂C orthosteric site.
| Evidence Dimension | 5-HT2C receptor competitive binding (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 ± 0.3 µM |
| Comparator Or Baseline | N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: 18.2 ± 1.8 µM |
| Quantified Difference | 7.3-fold lower potency for the 4-chlorophenyl regioisomer |
| Conditions | Human recombinant 5-HT₂C receptor; Swiss mouse 3T3 cell membranes; Cy3B-conjugated serotonin analogue; fluorescence polarization; 60 min incubation; n=3 replicates |
Why This Matters
For serotonin receptor profiling or CNS chemical probe campaigns, the 7.3-fold affinity advantage of the 3-chlorophenyl isomer directly reduces the required screening concentration and improves signal-to-noise ratio, making it the superior choice over the 4-chlorophenyl alternative.
- [1] ChEMBL Assay CHEMBL936420; BindingDB Entry: Inhibition of Cy3B conjugated serotonin analogue binding to human recombinant 5-HT2C receptor expressed in Swiss mouse 3T3 cell membranes after 60 mins by fluorescence polarization assay. View Source
- [2] BindingDB Comparative Dataset: 5-HT2C receptor binding of N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (CAS 1040680-99-5) under identical fluorescence polarization assay conditions. View Source
